



Application Notes and Protocols for (-)-Sophoridine in Cell Culture

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Compound of Interest		
Compound Name:	(-)-Sophoridine	
Cat. No.:	B192422	Get Quote

Introduction

(-)-Sophoridine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] Extensive research has demonstrated its potent anti-tumor, anti-inflammatory, and antiviral properties.[1][2][3] In oncological research, (-)-Sophoridine has been shown to inhibit cancer cell proliferation, induce apoptosis and cell cycle arrest, and suppress invasion and metastasis across various cancer types, including pancreatic, lung, gastric, and breast cancers.[3][4][5][6] Its mechanism of action is multifaceted, involving the modulation of numerous key signaling pathways such as PI3K/Akt, MAPK, Hippo, p53, NF-κB, and mTOR.[1] [5][7]

These application notes provide a comprehensive protocol for the dissolution of **(-)-Sophoridine** in Dimethyl Sulfoxide (DMSO) for use in in vitro cell culture experiments. Adherence to this protocol will ensure consistent and reproducible results for researchers investigating the biological effects of this compound.

Data Presentation

The following table summarizes the key quantitative data for the preparation and use of **(-)-Sophoridine** in cell culture.



Parameter	Value	Reference(s)
Molecular Weight	248.36 g/mol	[3][4]
Solubility in DMSO	49 mg/mL (197.29 mM)	[4]
Recommended Stock Concentration	10 mM in 100% DMSO	[8][9]
Typical Working Concentration Range	10 - 100 μΜ	[4]
Final DMSO Concentration in Culture	< 0.5% (v/v)	[10][11]
Storage of Powder	-20°C for up to 3 years	[4]
Storage of DMSO Stock Solution	-80°C for up to 1 year; -20°C for up to 1 month	[4]

Experimental Protocols Materials

- (-)-Sophoridine powder (purity ≥ 98%)
- Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
- Sterile, amber, or light-protecting microcentrifuge tubes or vials
- Calibrated micropipettes and sterile pipette tips
- Vortex mixer
- · Cell culture medium appropriate for the cell line being used
- Sterile phosphate-buffered saline (PBS)
- Cell line of interest



Preparation of 10 mM (-)-Sophoridine Stock Solution in DMSO

- Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
- Equilibration: Allow the **(-)-Sophoridine** powder and anhydrous DMSO to reach room temperature before use to prevent condensation.
- Weighing: Accurately weigh the desired amount of (-)-Sophoridine powder. To prepare 1 mL of a 10 mM stock solution, weigh out 2.484 mg of (-)-Sophoridine (Molecular Weight: 248.36 g/mol).

Dissolution:

- Transfer the weighed (-)-Sophoridine powder into a sterile, amber microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO. For a 10 mM stock solution, add 1 mL of DMSO to 2.484 mg of (-)-Sophoridine.
- Securely cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
- Note: If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing can aid the process.[12] Use fresh DMSO as moisture absorption can reduce solubility.[4]

Aliquoting and Storage:

- To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[4]
- Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4]

Preparation of Working Solutions for Cell Treatment



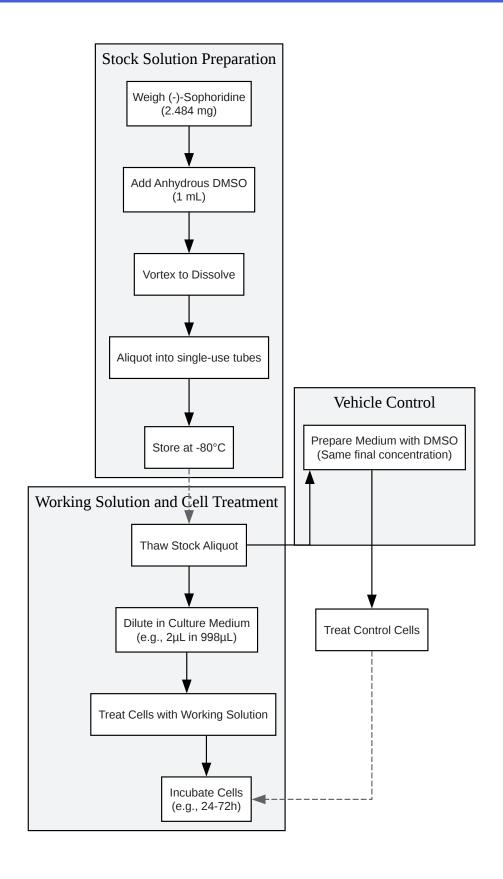
 Thawing: Thaw a single aliquot of the 10 mM (-)-Sophoridine stock solution at room temperature.

Dilution:

- It is recommended to perform serial dilutions of the stock solution in DMSO first before the final dilution into the aqueous cell culture medium to prevent precipitation.[13]
- For the final dilution, add the appropriate volume of the (-)-Sophoridine stock or intermediate dilution to the pre-warmed cell culture medium to achieve the desired final concentration.
- Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[10][11] Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require lower concentrations (e.g., ≤ 0.1%).[11]
- Example Dilution for a 20 μM final concentration: To prepare 1 mL of a 20 μM working solution, add 2 μL of the 10 mM stock solution to 998 μL of cell culture medium. This results in a final DMSO concentration of 0.2%.
- Control Group: Always include a vehicle control in your experiments. This should consist of cells treated with the same final concentration of DMSO as the experimental groups.[10]
- Application to Cells: Remove the existing medium from the cultured cells and replace it with the freshly prepared medium containing the desired concentration of (-)-Sophoridine or the vehicle control.
- Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[4]

Visualizations Experimental Workflow



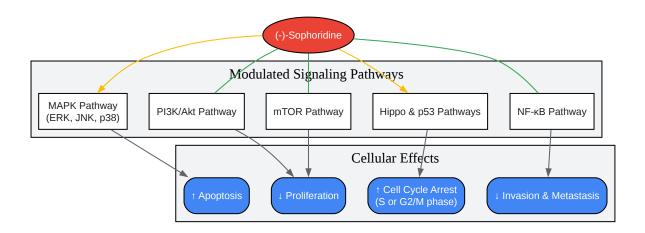


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Caption: Workflow for preparing (-)-Sophoridine stock and working solutions for cell culture.



(-)-Sophoridine Signaling Pathway in Cancer Cells



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Caption: Key signaling pathways modulated by (-)-Sophoridine leading to anti-cancer effects.

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